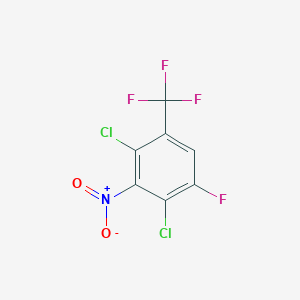
2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene
描述
2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,4-dichloro-1-fluorobenzene, followed by the introduction of the trifluoromethyl group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl makes the compound susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to these groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various nucleophiles.
Reduction: 2,4-Dichloro-1-fluoro-3-amino-5-(trifluoromethyl)benzene.
Oxidation: Oxidized derivatives with additional functional groups.
科学研究应用
2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
作用机制
The mechanism of action of 2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups can enhance its binding affinity to certain molecular targets, making it a potent inhibitor or activator in various biochemical processes .
相似化合物的比较
Similar Compounds
2,4-Dichloro-1-fluoro-3-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical reactivity and applications.
2,4-Dichloro-1-fluoro-5-(trifluoromethyl)benzene:
2,4-Dichloro-1-fluoro-3-nitro-5-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.
Uniqueness
2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct electronic and steric effects. This makes it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability that is not commonly found in similar compounds .
属性
IUPAC Name |
2,4-dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F4NO2/c8-4-2(7(11,12)13)1-3(10)5(9)6(4)14(15)16/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKUKXLXYLUJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)
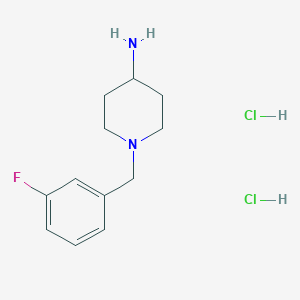
![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)
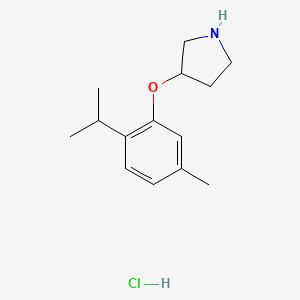
![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

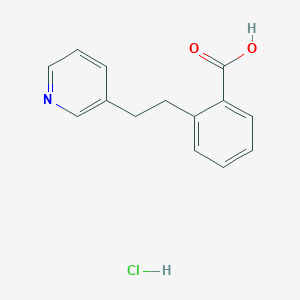

![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)

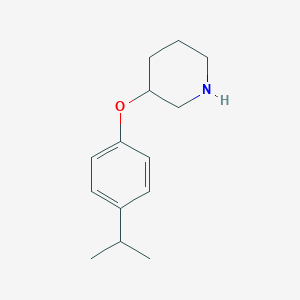
![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)
